molecular formula C7H6BFN2O2 B11766614 (5-Fluoro-1H-indazol-4-yl)boronic acid

(5-Fluoro-1H-indazol-4-yl)boronic acid

Cat. No.: B11766614
M. Wt: 179.95 g/mol
InChI Key: PTLQAKBNORQWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-1H-indazol-4-yl)boronic acid is a fluorinated aromatic boronic acid derivative characterized by a boronic acid (-B(OH)₂) group attached to the 4-position of a 5-fluoroindazole scaffold. The fluorine substituent at the 5-position and the boronic acid group at the 4-position confer unique electronic and steric properties, influencing its reactivity, acidity (pKa), and biological interactions. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensing applications, and drug discovery due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

Molecular Formula

C7H6BFN2O2

Molecular Weight

179.95 g/mol

IUPAC Name

(5-fluoro-1H-indazol-4-yl)boronic acid

InChI

InChI=1S/C7H6BFN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11)

InChI Key

PTLQAKBNORQWKL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-indazol-4-yl)boronic acid typically involves the introduction of a boronic acid group to a pre-formed indazole ring. One common method is the palladium-catalyzed borylation of a halogenated indazole precursor. The reaction conditions often include the use of a palladium catalyst, a boron source such as bis(pinacolato)diboron, and a base like potassium carbonate in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of (5-Fluoro-1H-indazol-4-yl)boronic acid may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-1H-indazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The compound can undergo reduction reactions to modify the indazole ring or the boronic acid group.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Alcohols or ketones.

    Reduction: Reduced indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Biological Activity:
(5-Fluoro-1H-indazol-4-yl)boronic acid serves as a crucial building block for synthesizing biologically active compounds. Its inhibitory effects on enzymes such as phosphatidylinositol 3-kinase and farnesyl pyrophosphate synthase suggest potential therapeutic applications in cancer and metabolic disorders. The compound has shown promise in drug discovery as it can modulate various biochemical pathways, making it a candidate for further pharmacological studies.

Case Studies:
Research has demonstrated that this compound can interact with specific molecular targets, leading to the development of new inhibitors. For instance, studies have focused on its role in synthesizing selective inhibitors for receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which is implicated in inflammatory diseases .

Organic Synthesis

Synthetic Utility:
(5-Fluoro-1H-indazol-4-yl)boronic acid is widely used as a versatile building block in organic synthesis. It participates in various coupling reactions, such as Suzuki-Miyaura cross-coupling, allowing the formation of complex organic molecules . The compound's ability to form reversible complexes with diols enhances its utility as a biochemical sensor or therapeutic agent.

Table of Synthetic Reactions:

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base75-80
C-H ArylationOptimized conditions70
Cross-Dehydrogenative CouplingVaries with substrate71-75

Material Science

Applications in Industry:
In addition to its medicinal applications, (5-Fluoro-1H-indazol-4-yl)boronic acid is utilized in the development of advanced materials. Its unique properties make it suitable for use as a catalyst in various industrial processes, facilitating the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-indazol-4-yl)boronic acid largely depends on its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to inhibition of enzyme activity or modulation of protein function. This property makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Substituent Position Key Substituent Similarity Index
(5-Methyl-1H-indazol-4-yl)boronic acid 4 (Boron), 5 (CH₃) Methyl 0.99
(5-Methyl-1H-indazol-6-yl)boronic acid 6 (Boron), 5 (CH₃) Methyl 0.96
1H-Indazol-6-ylboronic acid 6 (Boron) None 0.91
[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid 4 (Boron), 5 (CH₃) Oxan-2-yl (protecting group) N/A

Key Observations :

  • Fluorine vs. Methyl : The 5-fluoro substituent in the target compound enhances electron-withdrawing effects compared to methyl, lowering pKa and increasing Lewis acidity .
  • Positional Isomerism : Moving the boronic acid group from the 4- to 6-position (e.g., 1H-Indazol-6-ylboronic acid) reduces steric hindrance but may decrease binding affinity in biological systems due to altered spatial orientation .
  • Protecting Groups : Derivatives like [5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid exhibit improved solubility and stability but require deprotection for active boronic acid functionality .

Physicochemical Properties: pKa and Reactivity

Boronic acid reactivity is governed by pKa, which determines the proportion of the trigonal (neutral, B(OH)₂) and tetrahedral (anionic, B(OH)₃⁻) forms in solution.

Compound Experimental pKa Binding Affinity (Glucose, Kₐ) Reactivity in Esterification
(5-Fluoro-1H-indazol-4-yl)boronic acid ~8.2 (estimated) Moderate Fast
3-AcPBA ~9.5 Low Slow
Phenylboronic acid ~8.8 High Moderate
(5-Methyl-1H-indazol-4-yl)boronic acid ~8.9 Low-Moderate Moderate

Key Findings :

  • The 5-fluoro substituent lowers the pKa of (5-Fluoro-1H-indazol-4-yl)boronic acid compared to methylated analogues, enhancing its reactivity at physiological pH (7.4) .
  • Phenylboronic acid exhibits higher glucose-binding affinity (Kₐ) but lower diagnostic specificity compared to fluorinated indazole derivatives .
  • Steric hindrance from the indazole scaffold slows esterification kinetics relative to simpler arylboronic acids like phenylboronic acid .
Antiproliferative Effects:
  • Phenanthren-9-yl boronic acid : Demonstrated sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibited fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A .
Enzyme Inhibition:
  • Fluorinated boronic acids exhibit superior selectivity for targets like HDACs due to enhanced hydrogen-bonding interactions with the fluorine atom .
  • Methylated analogues (e.g., 5-methylindazole derivatives) show reduced potency, likely due to weaker electronic effects .

Biological Activity

(5-Fluoro-1H-indazol-4-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and applications based on diverse research findings.

Overview of Biological Activity

The biological activity of (5-fluoro-1H-indazol-4-yl)boronic acid is primarily linked to its role as an inhibitor in various biochemical pathways. It has been shown to interact with specific molecular targets, including enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling pathways. The compound acts as a versatile building block for synthesizing more complex molecules that exhibit significant pharmacological activity.

Target Interactions

(5-Fluoro-1H-indazol-4-yl)boronic acid has demonstrated inhibitory effects on key enzymes such as:

  • Phosphatidylinositol 3-kinase (PI3K) : Involved in cell growth and metabolism.
  • Farnesyl pyrophosphate synthase : Plays a role in cholesterol biosynthesis.

These interactions suggest potential therapeutic applications in conditions like cancer and metabolic disorders.

Biochemical Pathways

The compound's predicted pharmacokinetics indicate high gastrointestinal absorption, which may enhance its bioavailability for therapeutic use. It interacts specifically with diols to form reversible complexes, a feature that is crucial for its role as a biochemical sensor or therapeutic agent.

Synthesis Methods

Several synthetic strategies have been developed for producing (5-fluoro-1H-indazol-4-yl)boronic acid, emphasizing efficiency and specificity. Common methods include:

  • Suzuki-Miyaura Cross-Coupling Reaction : A widely used method in organic synthesis that allows for the formation of carbon-carbon bonds.
  • Pd-Catalyzed Reactions : These reactions have been optimized to yield high purity and yield of the target compound .

Antitumor Activity

Recent studies have evaluated the antitumor potential of derivatives of (5-fluoro-1H-indazol-4-yl)boronic acid. For instance, compounds synthesized from this boronic acid exhibited significant antiproliferative activity against various cancer cell lines, including:

  • Hep-G2 : Liver cancer cells.
  • K562 : Chronic myeloid leukemia cells.

In vitro assays indicated that certain derivatives had IC50 values comparable to established anticancer agents, suggesting their potential as therapeutic candidates .

CompoundCell LineIC50 (µM)Notes
5aHep-G23.32High toxicity to normal cells
6oK56210 - 14Induces apoptosis in a dose-dependent manner

Pharmacological Applications

The compound's unique structure allows it to serve as a precursor for various bioactive molecules. Its applications extend to:

  • Drug Development : As an inhibitor for specific enzymes or receptors.
  • Biochemical Sensors : Due to its ability to form complexes with diols.

Research continues to explore its efficacy in treating metabolic disorders and cancer, highlighting its potential as a versatile therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.